

Application Note: Quantification of Celecoxib in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Celecoxib-d4

Cat. No.: B1140425

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This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of celecoxib in human plasma. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Accurate and reliable quantification of celecoxib in human plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated LC-MS/MS method for celecoxib quantification.

Experimental

Materials and Reagents

- Celecoxib reference standard (>99% purity)
- Celecoxib-d7 (Internal Standard, IS)
- HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
- Ammonium formate

- Formic acid
- Human plasma (K2-EDTA)
- Ultrapure water

Instrumentation

- Liquid Chromatograph: Waters Alliance HT 2795 or equivalent[1]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Micro)[1]
- Analytical Column: ACE C8-300 (50 x 4.0 mm, 3.0 μm) or Zorbax SB-C18 (4.6 x 150 mm, 5 μm)[1][2]

Standard and Sample Preparation

Stock Solutions: Prepare stock solutions of celecoxib and the internal standard (celecoxib-d7) in methanol at a concentration of 1 mg/mL.

Calibration Standards and Quality Control (QC) Samples: Prepare working solutions by serially diluting the stock solutions with a mixture of methanol and water. Spike these working solutions into blank human plasma to obtain calibration standards and QC samples at various concentration levels.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

- Pipette 200 μL of human plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.
- Add 50 μL of the internal standard working solution (celecoxib-d7).
- Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[3][4]
- Vortex the mixture for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.

- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography

Parameter	Condition
Column	ACE C8-300 (50 x 4.0 mm, 3.0 µm)[2]
Mobile Phase	Methanol:1.0 mM Ammonium Acetate (80:20, v/v)[2]
Flow Rate	0.2 mL/min[3][4]
Injection Volume	10 µL
Column Temperature	40°C
Run Time	< 2 minutes[3][4]

Mass Spectrometry

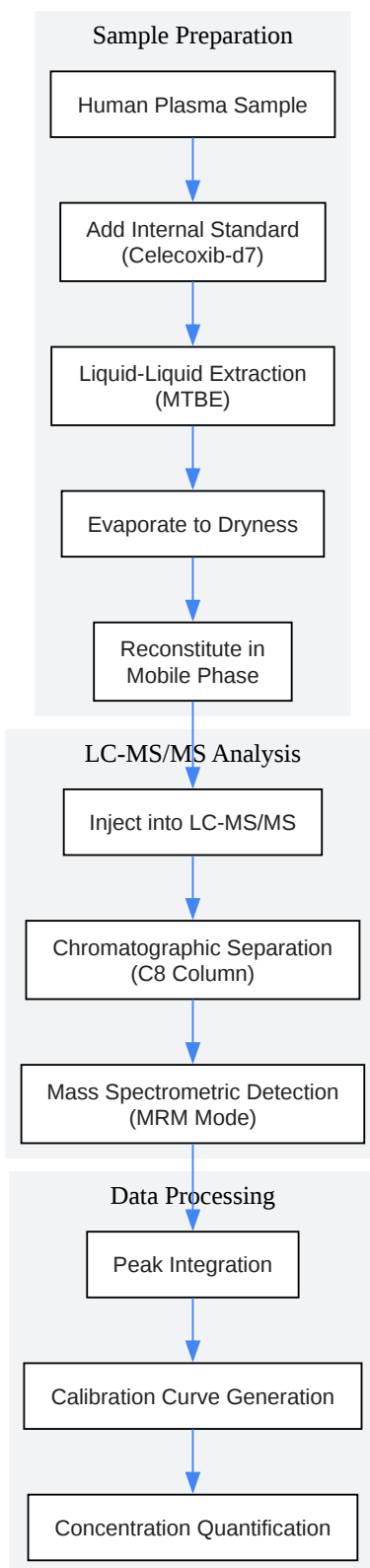
Parameter	Condition
Ionization Mode	Negative Electrospray Ionization (ESI-)[2]
MRM Transitions	Celecoxib: m/z 380.0 → 315.9[2]
Celecoxib-d7 (IS): m/z 387.0 → 323.0[2]	
Ion Source Temperature	700 °C[5]
Ionspray Voltage	-4500 V[5]

Method Validation Summary

The method was validated according to established guidelines.

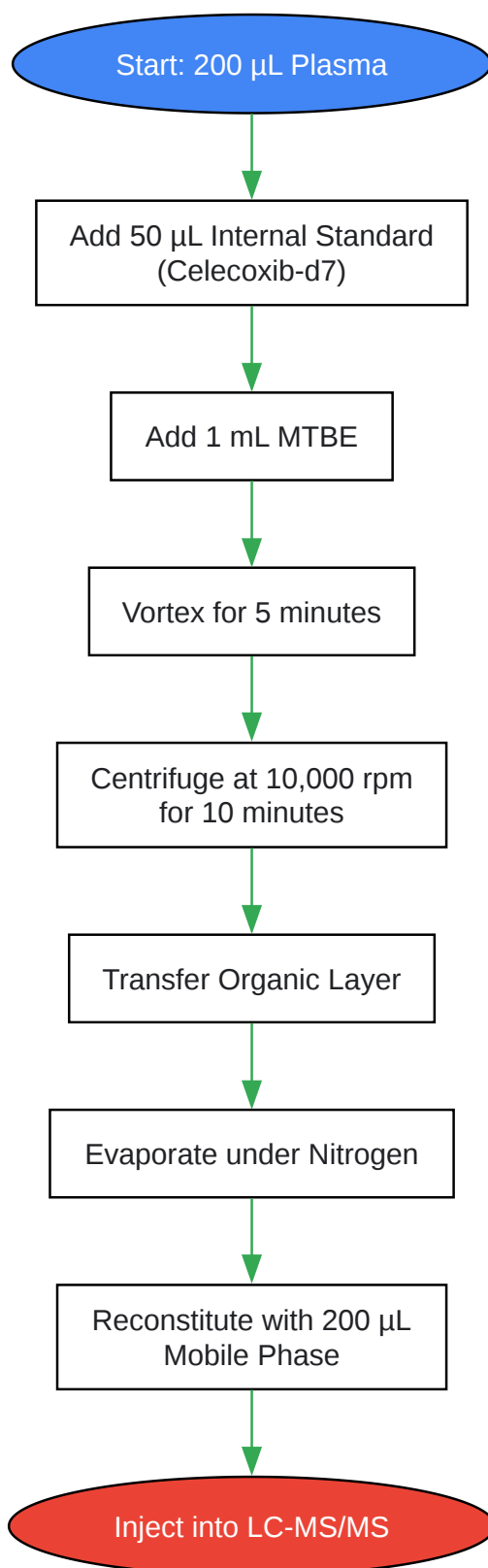
Validation Parameter	Result
Linearity Range	10 - 4000 ng/mL[2]
Correlation Coefficient (r^2)	> 0.9995[3]
Lower Limit of Quantification (LLOQ)	10 ng/mL[2][3]
Intra-day Precision (%CV)	1.08% to 7.81%[3][4]
Inter-day Precision (%CV)	1.15% to 4.93%[3][4]
Accuracy	85.5% (mean relative recovery)[2]
Recovery	> 70%[5]
Matrix Effect	IS-normalized matrix factor ranged from 0.99-1.03[2]

Experimental Workflows and Protocols



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Overall workflow for celecoxib quantification.



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Detailed sample preparation protocol.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of celecoxib in human plasma. The simple liquid-liquid extraction procedure and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method has been successfully validated and applied to bioequivalence studies.[3][4]

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